N-(2-bromo-4-methylphenyl)-2-(dimethylamino)acetamide
Overview
Description
N-(2-bromo-4-methylphenyl)-2-(dimethylamino)acetamide is an organic compound that belongs to the class of amides It features a brominated aromatic ring and a dimethylamino group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(dimethylamino)acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.
Acylation: The brominated intermediate is then acylated with dimethylaminoacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and acylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the methyl group can yield carboxylic acids.
Reduction: Reduction of the carbonyl group can produce amines.
Substitution: Substitution of the bromine atom can lead to a variety of functionalized aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for compounds like N-(2-bromo-4-methylphenyl)-2-(dimethylamino)acetamide often involves interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and the dimethylamino group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-(dimethylamino)acetamide
- N-(2-fluoro-4-methylphenyl)-2-(dimethylamino)acetamide
- N-(2-iodo-4-methylphenyl)-2-(dimethylamino)acetamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(dimethylamino)acetamide is unique due to the presence of the bromine atom, which can significantly affect its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(dimethylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8-4-5-10(9(12)6-8)13-11(15)7-14(2)3/h4-6H,7H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTBNVUTFBYTDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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